4-tert-Butylcyclohexanone diethyl acetal CAS number
4-tert-Butylcyclohexanone diethyl acetal CAS number
An In-Depth Technical Guide to 4-tert-Butylcyclohexanone Diethyl Acetal (CAS No. 1900-58-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-tert-Butylcyclohexanone diethyl acetal, a key chemical intermediate. The document delineates its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and discusses its applications, particularly within the realms of organic synthesis and fragrance development. This guide is intended to serve as a vital resource for professionals in research and drug development, offering both theoretical insights and practical, actionable methodologies.
Introduction
4-tert-Butylcyclohexanone diethyl acetal, registered under CAS number 1900-58-9, is a valuable acetal derived from 4-tert-butylcyclohexanone.[1][2][3][4] Acetal functional groups serve as crucial protecting groups for carbonyls in complex multi-step organic syntheses. The bulky tert-butyl group on the cyclohexane ring provides significant steric hindrance, influencing the stereochemical outcomes of reactions at or near the cyclohexyl core. This characteristic makes its derivatives, including the diethyl acetal, of particular interest in stereoselective synthesis, a cornerstone of modern drug development. This guide will explore the synthesis, properties, and handling of this compound, providing a foundational understanding for its effective utilization in a laboratory setting.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application and for ensuring laboratory safety. 4-tert-Butylcyclohexanone diethyl acetal is a colorless liquid with a characteristic fruity odor.[2] A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1900-58-9 | [1], [2] |
| Molecular Formula | C14H28O2 | [1], [3] |
| Molecular Weight | 228.37 g/mol | [1] |
| Boiling Point | 267.5 °C at 760 mmHg | [1] |
| Density | 0.89 g/cm³ | [1] |
| Refractive Index | 1.448 | [1] |
| Flash Point | 78.3 °C | [1] |
| InChI Key | QTSXNUWFLGKEKB-UHFFFAOYSA-N | [1], [3] |
Table 1: Physicochemical Properties of 4-tert-Butylcyclohexanone Diethyl Acetal
Synthesis Protocol: Acetalization of 4-tert-Butylcyclohexanone
The most common and efficient method for the synthesis of 4-tert-Butylcyclohexanone diethyl acetal is the acid-catalyzed reaction of 4-tert-butylcyclohexanone with an excess of ethanol. The use of a dehydrating agent is critical to drive the equilibrium towards the product side.
Underlying Principles
Acetal formation is a reversible reaction. To ensure a high yield of the diethyl acetal, the equilibrium must be shifted to the right, in accordance with Le Chatelier's principle. This is typically achieved by removing the water formed during the reaction. In this protocol, molecular sieves are employed as a dehydrating agent. The acid catalyst, typically a strong protic acid like p-toluenesulfonic acid, protonates the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by ethanol.
Experimental Workflow
Figure 1: General workflow for the synthesis of 4-tert-Butylcyclohexanone diethyl acetal.
Detailed Step-by-Step Methodology
Materials:
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Absolute Ethanol
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Toluene (or another suitable azeotroping solvent)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
3Å Molecular Sieves (activated)
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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Standard laboratory glassware for reflux and distillation
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylcyclohexanone (1.0 eq), absolute ethanol (5.0 eq), and toluene (approximately 2 mL per mmol of ketone).
-
Addition of Reagents: Add p-toluenesulfonic acid monohydrate (0.05 eq) and freshly activated 3Å molecular sieves (approximately 2 g per 10 mmol of ketone).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the molecular sieves, washing the sieves with a small amount of toluene.
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Neutralization: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
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Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene and excess ethanol by rotary evaporation.
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Purification: The crude product can be purified by vacuum distillation to yield pure 4-tert-Butylcyclohexanone diethyl acetal.
Spectroscopic Characterization
The structure of the synthesized 4-tert-Butylcyclohexanone diethyl acetal can be confirmed by various spectroscopic methods. The NIST WebBook provides mass spectrometry data for this compound, which is a key resource for its identification.[3]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet and a quartet) and the protons on the cyclohexane ring, along with a singlet for the tert-butyl group.
-
¹³C NMR: The carbon NMR will show a signal for the acetal carbon (C(OEt)₂) typically in the range of 95-105 ppm, in addition to signals for the ethoxy, cyclohexyl, and tert-butyl carbons.
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Mass Spectrometry (Electron Ionization): The mass spectrum will exhibit a molecular ion peak (M+) at m/z 228, corresponding to the molecular weight of the compound.[3]
Applications in Research and Development
The primary application of 4-tert-Butylcyclohexanone diethyl acetal lies in its role as a protected form of 4-tert-butylcyclohexanone in multi-step organic syntheses. This protection is often necessary when other functional groups in the molecule need to be modified under conditions that would otherwise react with the ketone.
Furthermore, derivatives of 4-tert-butylcyclohexanone have been investigated for their biological activities.[7] While the diethyl acetal itself is primarily an intermediate, its use allows for the synthesis of a wide array of novel molecules that can be screened for potential therapeutic properties. The fragrance industry also utilizes related compounds, and the fruity odor of this acetal suggests potential applications in this sector as well.[2]
Safety and Handling
The precursor, 4-tert-butylcyclohexanone, is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[8][9][10] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[11]
For 4-tert-Butylcyclohexanone diethyl acetal, while specific toxicity data is less readily available, it should be handled with similar precautions. It is a combustible liquid and should be stored away from ignition sources in a cool, dry, and well-ventilated area.[11]
Conclusion
4-tert-Butylcyclohexanone diethyl acetal is a synthetically useful compound with well-defined properties and established synthesis protocols. Its role as a protecting group for a sterically hindered ketone makes it a valuable tool for organic chemists, particularly in the fields of medicinal chemistry and drug development. This guide provides the essential technical information and practical knowledge for its synthesis and application, grounded in established scientific principles and safety protocols.
References
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Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. Available at: [Link]
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Finetech Industry Limited. (n.d.). 4-TERT-BUTYLCYCLOHEXANONE DIETHYL ACETAL | CAS: 1900-58-9. Retrieved from [Link]
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Chemsrc. (n.d.). 4-tert-Butylcyclohexanone | CAS#:98-53-3. Retrieved from [Link]
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Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Retrieved from [Link]
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PubChem. (n.d.). 4-tert-Butylcyclohexanol. Retrieved from [Link]
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SIELC Technologies. (n.d.). 4-tert-Butylcyclohexanone. Retrieved from [Link]
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NIST. (n.d.). 4-t-Butylcyclohexanone diethyl ketal. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (1999). Method for making acetal compounds.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Tert.-butylcyclohexanone, 99%. Retrieved from [Link]
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Quora. (2021). How to synthesize 4-tert-butylcyclohexanone. Retrieved from [Link]
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